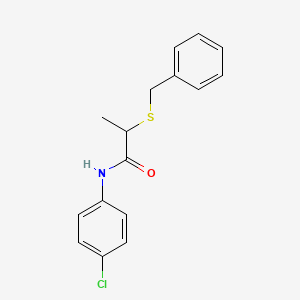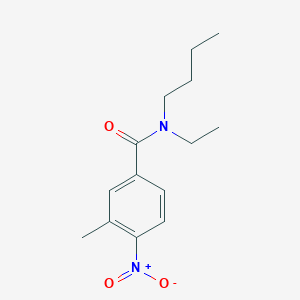
N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has been widely studied for its various applications in scientific research. It is a member of the acrylamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood. However, it is believed to exert its effects through various mechanisms such as scavenging of free radicals, inhibition of enzyme activity, and modulation of signaling pathways. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It also exhibits potent biological activities, making it a promising candidate for drug development. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide. These include the investigation of its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further research is also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. Additionally, the synthesis of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Synthesemethoden
The synthesis of N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of 1-naphthylamine, 3-nitrobenzaldehyde, and phenylacrylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its various scientific research applications. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to inhibit the activity of various enzymes such as tyrosinase, xanthine oxidase, and acetylcholinesterase. These properties make it a promising candidate for the development of drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
(E)-N-naphthalen-1-yl-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c28-25(26-24-15-7-12-19-11-4-5-14-22(19)24)23(20-9-2-1-3-10-20)17-18-8-6-13-21(16-18)27(29)30/h1-17H,(H,26,28)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMOFXRAONWZLM-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)


![N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5023352.png)
![({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5023355.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5023359.png)

![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)

![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate](/img/structure/B5023399.png)
